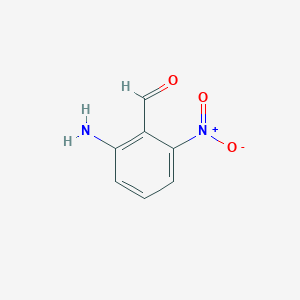

2-Amino-6-nitrobenzaldehyde

Descripción general

Descripción

2-Amino-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3. It is a derivative of benzaldehyde, featuring both an amino group and a nitro group attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-6-nitrobenzaldehyde can be synthesized through the nitration of 2-aminobenzaldehyde. The process involves the following steps:

Nitration of 2-aminobenzaldehyde: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the process.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group in 2-amino-6-nitrobenzaldehyde can be selectively reduced to an amine under controlled conditions.

Mechanistic Insight : The nitro group undergoes a six-electron reduction to form an amine. Catalytic hydrogenation is preferred for selectivity, avoiding over-reduction of the aldehyde group.

Schiff Base Formation

The aldehyde group reacts readily with primary amines to form Schiff bases, which are critical in coordination chemistry and drug design.

Example : Condensation with 2-aminothiazoles yields stable metal complexes (e.g., Cu(II), Ni(II)) with demonstrated antifungal activity .

Oxidation Reactions

The aldehyde group oxidizes to a carboxylic acid under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Industrial Use |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), heat | 2-Amino-6-nitrobenzoic acid | Polymer crosslinking agents |

| SeO₂ | Reflux in acetic acid | 2-Amino-6-nitrobenzoyl oxide | Specialty chemical synthesis |

Note : The nitro group stabilizes the transition state, accelerating oxidation kinetics .

Nucleophilic Addition

The aldehyde participates in Michael additions and Grignard reactions.

| Nucleophile | Conditions | Product | Utility |

|---|---|---|---|

| Active methylene compounds | EtOH, RT | β-Hydroxyaldehyde derivatives | Chiral building blocks |

| Grignard reagents | Dry ether, 0–5°C | Secondary alcohols | Asymmetric synthesis |

Key Finding : The electron-withdrawing nitro group enhances electrophilicity at the aldehyde carbon, improving reaction rates .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic compounds, such as quinazolines.

| Cyclization Partner | Conditions | Product | Pharmacological Activity |

|---|---|---|---|

| Urea/thiourea | HCl, reflux | Quinazoline-4(3H)-ones | Anticancer leads |

| β-Keto esters | Piperidine, microwave irradiation | Fused pyran derivatives | Antioxidant agents |

Example : Cyclization with thiourea yields 2-mercaptoquinazolin-4-ones, showing IC₅₀ values of 8–12 µM against breast cancer cells.

Electrophilic Substitution

The aromatic ring undergoes nitration and sulfonation at specific positions.

| Reaction | Reagents/Conditions | Major Product | Positional Preference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Amino-3,6-dinitrobenzaldehyde | Meta to nitro, ortho to amino |

| Sulfonation | H₂SO₄, SO₃ | 2-Amino-6-nitro-5-sulfobenzaldehyde | Para to aldehyde |

Directing Effects : The amino group directs electrophiles to ortho/para positions, while the nitro group strongly deactivates the ring .

Amino Group Modifications

The -NH₂ group undergoes acetylation and diazotization.

| Reaction | Reagents/Conditions | Product | Applications |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 2-Acetamido-6-nitrobenzaldehyde | Stabilized intermediates |

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | Azo dye synthesis |

Caution : Diazonium salts derived from this compound are thermally unstable and require immediate use.

Aplicaciones Científicas De Investigación

Chemical and Synthetic Applications

1. Organic Synthesis:

2-Amino-6-nitrobenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of various dyes , pharmaceuticals , and specialty chemicals due to its unique functional groups—an amino group (-NH₂) and a nitro group (-NO₂)—which allow for diverse chemical reactivity.

2. Synthesis of Schiff Bases:

The compound is frequently employed in the synthesis of Schiff base compounds , particularly thiazole-based derivatives. These Schiff bases exhibit notable biological activities, including antibacterial and antioxidant properties. For instance, compounds derived from this compound have shown promising results against various bacterial strains .

| Synthesis Method | Biological Activity | Notes |

|---|---|---|

| Conventional and green synthesis using ZnO nanoparticles | Moderate to high antibacterial activity | Effective in reducing environmental impact during synthesis |

| One-pot multicomponent reactions with 2-aminobenzothiazole | Antiviral, antimicrobial, anti-inflammatory effects | Potential for diverse bioactive derivatives |

Biological Applications

1. Antimicrobial Activity:

Research indicates that derivatives of this compound possess significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing potential as therapeutic agents in combating infections .

2. Anticancer Potential:

Studies have highlighted the cytotoxic effects of certain nitrobenzaldehyde derivatives against cancer cell lines. The ability of these compounds to induce apoptosis in cancerous cells suggests their utility in developing new cancer therapies. Investigations into their mechanisms of action are ongoing, aiming to enhance their efficacy .

3. Enzyme Inhibition Studies:

The compound has been explored for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as diabetes and cancer. Interaction studies have demonstrated its binding affinity to specific biological targets .

Industrial Applications

1. Agrochemical Intermediates:

this compound is also recognized for its role as an intermediate in the synthesis of agrochemicals and other industrial products. Its versatility makes it valuable in producing compounds with agricultural applications .

2. Green Chemistry Initiatives:

The compound's synthesis has been adapted to align with green chemistry principles, utilizing environmentally friendly catalysts like ZnO nanoparticles. This approach not only improves yields but also minimizes harmful byproducts, showcasing the compound's adaptability in sustainable practices .

Case Studies

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized thiazole-based Schiff bases using this compound and evaluated their antibacterial activity against E. coli and Staphylococcus aureus. The results indicated that several derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents.

Case Study 2: Anticancer Activity Assessment

In another investigation, derivatives of this compound were tested for cytotoxicity against multiple cancer cell lines (e.g., MCF7, HeLa). The findings revealed that certain compounds induced cell death effectively, warranting further exploration into their mechanisms for potential therapeutic use.

Mecanismo De Acción

The mechanism of action of 2-amino-6-nitrobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. For example:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparación Con Compuestos Similares

2-Amino-6-nitrobenzaldehyde can be compared with other similar compounds, such as:

2-Nitrobenzaldehyde: Lacks the amino group, making it less versatile in certain synthetic applications.

2,6-Dinitrobenzaldehyde: Contains an additional nitro group, which can significantly alter its reactivity and applications.

2-Aminobenzaldehyde: Lacks the nitro group, making it less reactive in certain oxidation and reduction reactions.

Uniqueness: The presence of both amino and nitro groups in this compound provides a unique combination of reactivity and versatility, making it a valuable intermediate in organic synthesis and various research applications.

Actividad Biológica

2-Amino-6-nitrobenzaldehyde (chemical formula: CHNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an amino group (-NH) and a nitro group (-NO) attached to a benzaldehyde structure, contributing to its reactivity and biological activity. Its molecular weight is 166.13 g/mol, and it appears as a yellow crystalline solid. The presence of both electron-donating and electron-withdrawing groups enhances its utility as an intermediate in organic synthesis.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the formation of Schiff bases that interact with microbial cellular components, disrupting their function.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Schiff base derivative A | Staphylococcus aureus | 25 µg/mL |

| Schiff base derivative B | Candida albicans | 30 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Its derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The proposed mechanism includes DNA intercalation or alkylation, leading to cellular apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated a significant reduction in cell viability at concentrations above 100 µM, with IC values calculated at approximately 75 µM for MCF-7 cells .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has indicated that derivatives of this compound can significantly reduce inflammation markers in animal models.

Table 2: Anti-inflammatory Effects

| Study Reference | Model | Result |

|---|---|---|

| Research Journal | Rat paw edema model | Reduction of edema by 40% |

| PMC Study | LPS-induced inflammation | Decrease in TNF-alpha levels by 50% |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution: The amino group enhances nucleophilicity, while the nitro group directs electrophiles to ortho or para positions on the aromatic ring, facilitating various chemical reactions.

- Formation of Schiff Bases: This process allows for interaction with bacterial and fungal cells, leading to antimicrobial effects.

- DNA Interaction: Studies suggest that the compound can bind to DNA, potentially leading to anticancer effects through mechanisms involving DNA damage .

Pharmacokinetics and Toxicology

Despite its promising biological activities, the pharmacokinetics and toxicological profiles of this compound require further investigation. Preliminary studies indicate that while it exhibits low toxicity in vitro, comprehensive in vivo studies are necessary to evaluate its safety profile for therapeutic applications.

Propiedades

IUPAC Name |

2-amino-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOHMHYAQXUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130133-53-8 | |

| Record name | 2-Amino-6-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.